molecular formula C14H12N2O3 B1677814 OUL35 CAS No. 6336-34-1

OUL35

Cat. No.: B1677814
CAS No.: 6336-34-1
M. Wt: 256.26 g/mol
InChI Key: XZRCQWLPMXFGHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OUL35 involves the reaction of 4-aminobenzoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

OUL35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

OUL35 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ARTD10 and its effects on cellular processes.

    Biology: Employed in cell-based assays to investigate the role of ARTD10 in cell death and DNA damage response.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to sensitize cells to DNA damage.

    Industry: Utilized in the development of new drugs and chemical probes for research purposes.

Mechanism of Action

OUL35 exerts its effects by selectively inhibiting ARTD10, a member of the poly (ADP-ribose) polymerase family. The compound binds to the active site of ARTD10, forming hydrogen bonds with the amide and carbonyl groups of Gly888 and the side-chain hydroxyl of Ser927. This interaction prevents ARTD10 from catalyzing the transfer of ADP-ribose to target proteins, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OUL35

This compound is unique due to its high selectivity for ARTD10 over other members of the poly (ADP-ribose) polymerase family. This selectivity makes it a valuable tool for studying the specific functions of ARTD10 and its role in cellular processes. Additionally, this compound’s ability to rescue cells from ARTD10-induced cell death and sensitize them to DNA damage highlights its potential therapeutic applications .

Properties

IUPAC Name

4-(4-carbamoylphenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRCQWLPMXFGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284793
Record name 4,4'-oxydibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-34-1
Record name MLS000736992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-oxydibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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